molecular formula C15H14N4O2 B1449381 Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1269662-34-1

Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1449381
CAS No.: 1269662-34-1
M. Wt: 282.3 g/mol
InChI Key: SBOHWPQUPRQEIE-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: Not explicitly provided, but synonyms include ALBB-031037, STL508520, and ZINC616591598 ) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is notable for its fused bicyclic structure, combining pyrazole and pyridine rings. The molecule is substituted at positions 1 (phenyl), 4 (amino), 5 (methyl ester), and 6 (methyl group), conferring unique physicochemical and biological properties.

Key characterization data includes:

  • Melting Point: 125–126 °C .
  • ¹H-NMR (CDCl₃): δ 8.24 (d, J = 6.9 Hz, 2H, Ar-H), 8.04 (s, 1H, pyrazole H), 3.90 (s, 3H, -OCH₃), 2.80 (s, 3H, -CH₃) .
  • Synthesis: Typically achieved via condensation of β-ketoesters with pyrazole-4-carbaldehydes under basic conditions (e.g., piperidine) .

The amino and ester groups at positions 4 and 5 make this compound a versatile intermediate for further derivatization, particularly in medicinal chemistry for targeting kinase inhibitors or antiviral agents .

Properties

IUPAC Name

methyl 4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-12(15(20)21-2)13(16)11-8-17-19(14(11)18-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHWPQUPRQEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1269662-34-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and its potential as an inhibitor of various enzymes.

Chemical Structure and Properties

The chemical formula for this compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2} with a molecular weight of approximately 296.33 g/mol. The compound features a pyrazolo-pyridine core structure which is significant in its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit potent anticancer activities. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing cancer therapeutics as it disrupts the mitotic process in rapidly dividing cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound 50.08–12.07Inhibits tubulin polymerization
Compound 673–84Antiproliferative activity against cancer cell lines
Methyl 4-amino-6-methyl...TBDPotential inhibitor of multiple kinases

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that similar pyrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases .

Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that compounds with similar structures significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting their potential utility in treating neurodegenerative diseases .

Enzyme Inhibition

This compound has been identified as a promising candidate for inhibiting several key enzymes:

  • Cyclin-dependent Kinases (CDKs) : These enzymes are crucial for cell cycle regulation. Inhibition can lead to cell cycle arrest in cancer cells.
  • Xanthine Oxidase : Inhibition may provide therapeutic benefits in conditions like gout and hyperuricemia.
  • Pantothenate Synthetase : A recent study highlighted its potential as an inhibitor against this enzyme in Mycobacterium tuberculosis, showcasing its relevance in antimicrobial research .

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antitumor properties. Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results that suggest potential use in treating infectious diseases . The mechanism of action appears to involve the disruption of microbial cell integrity.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in inflammatory diseases such as arthritis.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neuroinflammatory pathways and promoting neuronal survival . Such properties make them candidates for further exploration in neuropharmacology.

Case Study 1: Antitumor Activity

A study conducted by Naito et al. (2002) explored the antitumor effects of pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models, suggesting that this compound could be developed into a novel anticancer therapy.

Case Study 2: Antimicrobial Testing

Research by Akbas et al. (2005) evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical strains of bacteria and fungi. This compound exhibited potent activity against several strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 3: Anti-inflammatory Mechanisms

In a study investigating the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives, researchers found that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This positions it as a potential therapeutic agent for inflammatory disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared below with structurally analogous pyrazolo[3,4-b]pyridine derivatives. Key differences in substituents, synthesis routes, and biological activity are highlighted.

Structural and Substituent Comparisons

Compound Substituents Key Features
Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Ph, 4-NH₂, 5-COOCH₃, 6-CH₃ Amino group enhances hydrogen-bonding potential; methyl ester improves solubility.
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-CH₃, 4-Cl, 5-COOCH₂CH₃ Chloro substituent increases electrophilicity; ethyl ester may alter metabolic stability.
Ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-...-5-carboxylate 1-CH₃, 4-SCH₃, 5-COOCH₂CH₃, 6-(4-F-C₆H₄) Fluorophenyl and methylthio groups enhance lipophilicity and target selectivity.
Ethyl 3-bromo-4-(morpholino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 3-Br, 4-morpholino, 5-COOCH₂CH₃ Bromine and morpholino groups facilitate halogen bonding and kinase inhibition.

Physicochemical Properties

Property Methyl 4-amino-6-methyl-1-phenyl Ethyl 4-chloro-1-methyl Ethyl 6-(4-fluorophenyl)
Molecular Weight ~283.3 g/mol 239.66 g/mol ~408.4 g/mol
LogP (Predicted) ~2.1 ~2.8 ~3.5
Solubility (Polar Solvents) Moderate (ester group) Low (chloro substituent) Low (fluorophenyl group)

Note: The amino group in the target compound improves aqueous solubility compared to halogenated analogs .

Preparation Methods

One-Step Conversion from Cyanopyridone Derivatives

A highly efficient one-step synthesis involves the conversion of 4-phenyl-5-ethoxycarbonyl-3-cyano-6-methyl-2(1H)-pyridone into ethyl 3-amino-6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate using hydrazine as a reagent. This method is notable for its simplicity and high conversion rate. The reaction proceeds through nucleophilic attack by hydrazine, leading to ring closure and formation of the pyrazolo[3,4-b]pyridine core.

Parameter Description
Starting material 4-phenyl-5-ethoxycarbonyl-3-cyano-6-methyl-2(1H)-pyridone
Reagent Hydrazine
Reaction type One-step cyclization
Product Ethyl 3-amino-6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Yield High (exact yield not specified)
Special notes Unusual hydrazine-mediated decarboxylation observed in related compounds

This approach is advantageous due to its operational straightforwardness and avoidance of multi-step purification processes.

Diazonium Salt Mediated Synthesis and Subsequent Cyclization

Another method involves the use of diazonium salts and pyridine derivatives. For example, a solution of a suitable pyridine derivative in acetonitrile is reacted with 2-cyanophenyldiazonium tosylate and pyridine under mild conditions (room temperature, 30 minutes). Post-reaction workup includes acidification and extraction, followed by chromatographic purification. This method is effective for preparing intermediates that can be further cyclized into the target pyrazolo[3,4-b]pyridine derivatives.

Step Conditions Outcome
Reaction solvent Acetonitrile
Temperature Room temperature
Reaction time 30 minutes
Workup Acidification to pH 3, extraction with CHCl3, drying, evaporation, chromatography
Product Ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate (intermediate)
Yield Not specified

This intermediate can undergo further transformations to yield the target compound.

Multicomponent Reactions Involving Aromatic Aldehydes and Aminopyrazoles

A novel and efficient method reported involves a multicomponent reaction of aromatic aldehydes (such as isatins), N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole or methyl 3-hydroxy-1H-pyrazole-5-carboxylate under mild laboratory conditions. This method offers a wide substrate scope, high yields, and operational simplicity.

Reactants Conditions Advantages
Aromatic aldehydes (e.g., isatins) Normal laboratory conditions Wide substrate range
N-methyl-1-(methylthio)-2-nitroethen-1-amine High yields
3-aminopyrazole or methyl 3-hydroxy-1H-pyrazole-5-carboxylate Simple operation

This multicomponent approach enables the rapid assembly of the pyrazolo[3,4-b]pyridine framework with functional group diversity.

Hydrazine Hydrate Mediated Conversion of Pyrazolo[3,4-b]pyridine-5-carboxylate

The reaction of pyrazolo[3,4-b]pyridine-5-carboxylate derivatives with hydrazine hydrate under reflux conditions (typically 5 hours) produces 5-carbohydrazides, which are key intermediates for further heterocyclic synthesis.

Reaction Details Observations
Reagent Excess hydrazine hydrate
Reaction time 5 hours reflux in ethanol
Product Pyrazolo[3,4-b]pyridine-5-carbohydrazide
Subsequent reactions Reaction with phenyl isothiocyanate or allyl isothiocyanate to form thiourea derivatives with yields of 70-89%
Characterization 1H and 13C NMR spectra confirm structures

This method is valuable for generating functionalized derivatives for pharmaceutical applications.

Sodium Nitrite Mediated Diazotization and Esterification

A patented method focuses on the preparation of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid esters via diazotization of suitable intermediates with sodium nitrite in acidic media (dilute sulfuric or hydrochloric acid) at low temperatures (−5 to 0 °C). The molar ratio of starting compound to sodium nitrite is optimized between 1:1 to 1:2 for high yields (>90%).

Parameter Conditions
Reagents Compound V and sodium nitrite
Molar ratio 1.0 : 1.0 to 1.0 : 2.0
Temperature −5 °C to 0 °C
Acid medium Dilute sulfuric acid or hydrochloric acid
Yield Greater than 90%
Advantages Mild reaction conditions, simple handling, high yield

This method is distinctive for its gentle conditions and efficiency in preparing ester intermediates for further functionalization.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product/Intermediate Yield/Notes Reference
1 4-phenyl-5-ethoxycarbonyl-3-cyano-6-methyl-2(1H)-pyridone Hydrazine, one-step cyclization Ethyl 3-amino-6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate High yield, simple operation
2 Pyridine derivative + 2-cyanophenyldiazonium tosylate Room temp, MeCN, pyridine Diazonium intermediate for further cyclization Not specified
3 Aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, aminopyrazoles Multicomponent reaction, mild conditions Pyrazolo[3,4-b]pyridine derivatives Wide substrate scope, high yields
4 Pyrazolo[3,4-b]pyridine-5-carboxylate Hydrazine hydrate, reflux EtOH 5-Carbohydrazide intermediates 70-89% yields in subsequent reactions
5 Compound V (precursor ester) NaNO2, dilute acid, low temp 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid esters >90% yield, mild and simple conditions

Detailed Research Findings and Notes

  • The hydrazine-mediated one-step conversion (Method 1) is efficient but can lead to unexpected decarboxylation under certain conditions, which must be controlled to avoid side products.
  • The diazonium salt methodology (Method 2) provides a versatile intermediate that can be adapted for various substituted pyrazolo[3,4-b]pyridines.
  • Multicomponent reactions (Method 3) are gaining attention for their operational simplicity and ability to incorporate diverse functional groups, beneficial for medicinal chemistry applications.
  • Hydrazine hydrate reactions (Method 4) yield carbohydrazides that serve as valuable intermediates for further heterocyclic synthesis, including thioureas and pyrazolones, expanding chemical diversity.
  • Sodium nitrite diazotization (Method 5) is a patented, scalable approach with high yields and mild reaction conditions, suitable for industrial applications.

Q & A

Q. What are the environmental and safety considerations for large-scale synthesis?

  • Methodology :
  • Green chemistry metrics : Compare E-factors for AC-SO3H (recyclable) vs. homogeneous acids .
  • Waste analysis : Ethanol as a solvent reduces toxicity vs. dioxane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

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